molecular formula C21H17N3O B8703668 3-Pyridinecarboxamide, N-[4-(2-methyl-1H-indol-1-yl)phenyl]- CAS No. 391913-76-1

3-Pyridinecarboxamide, N-[4-(2-methyl-1H-indol-1-yl)phenyl]-

Cat. No. B8703668
CAS RN: 391913-76-1
M. Wt: 327.4 g/mol
InChI Key: ZONZTVBTUSKMGL-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-[4-(2-methyl-1H-indol-1-yl)phenyl]- is a useful research compound. Its molecular formula is C21H17N3O and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyridinecarboxamide, N-[4-(2-methyl-1H-indol-1-yl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinecarboxamide, N-[4-(2-methyl-1H-indol-1-yl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

391913-76-1

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

N-[4-(2-methylindol-1-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H17N3O/c1-15-13-16-5-2-3-7-20(16)24(15)19-10-8-18(9-11-19)23-21(25)17-6-4-12-22-14-17/h2-14H,1H3,(H,23,25)

InChI Key

ZONZTVBTUSKMGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the above amine (0.08 g, 0.36 mmol), nicotinic acid (114 mg, 0.59 mmol) and EDC (66 mg, 0.54 mmol) was dissolved in 2 mL acetonitrile and the reaction mixture was stirred overnight at room temperature. The reaction mixture was diluted with water, extracted with EtOAc, washed with water and dried (MgSO4). The residue obtained on concentration was flash chromatographed on silica gel, eluting with a gradient of 2% MeOH in dichloromethane to give the title compound (40 mg).
Name
amine
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step One
Name
Quantity
66 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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